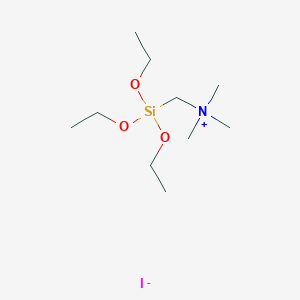
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is a quaternary ammonium salt with a unique structure that combines both organic and inorganic components. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Its unique properties make it a valuable reagent in synthetic chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide typically involves the reaction of trimethylamine with triethoxysilane in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3N+(C2H5O)3SiH+I2→N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, resulting in the formation of silanols and ethanol.
Condensation Reactions: The compound can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the solvent.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases, and at elevated temperatures.
Major Products Formed
Substitution Products: Various quaternary ammonium salts.
Hydrolysis Products: Silanols and ethanol.
Condensation Products: Siloxanes and other polymeric structures.
科学研究应用
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and siloxane polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism by which N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide exerts its effects is primarily through its ability to form strong ionic and covalent bonds. The quaternary ammonium group interacts with negatively charged species, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane networks. These interactions are crucial for its applications in surface modification, polymerization, and catalysis.
相似化合物的比较
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium salt without the silane functionality.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: A similar compound with a trimethoxysilyl group instead of triethoxysilyl.
Uniqueness
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is unique due to its combination of quaternary ammonium and triethoxysilyl groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler quaternary ammonium salts or silanes alone. Its ability to form stable siloxane networks and interact with various substrates makes it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
81992-37-2 |
|---|---|
分子式 |
C10H26INO3Si |
分子量 |
363.31 g/mol |
IUPAC 名称 |
trimethyl(triethoxysilylmethyl)azanium;iodide |
InChI |
InChI=1S/C10H26NO3Si.HI/c1-7-12-15(13-8-2,14-9-3)10-11(4,5)6;/h7-10H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
GESZFJNGOCKQHT-UHFFFAOYSA-M |
规范 SMILES |
CCO[Si](C[N+](C)(C)C)(OCC)OCC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)

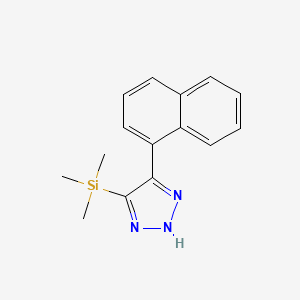
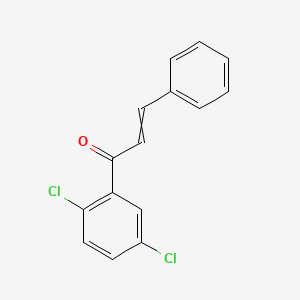
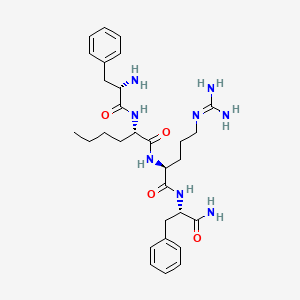
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

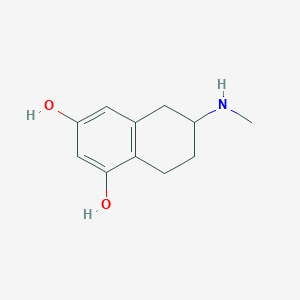
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
